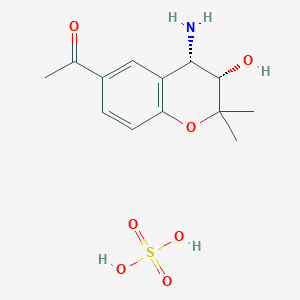

1-((3S,4S)-4-amino-3-hydroxy-2,2-dimethylchroman-6-yl)ethanone sulfate

Description

1-((3S,4S)-4-Amino-3-hydroxy-2,2-dimethylchroman-6-yl)ethanone sulfate is a chiral chroman derivative with a molecular formula of C₁₃H₁₉NO₇S (CAS No. 432049-96-2) . The compound features a chroman core (a benzopyran moiety with 2,2-dimethyl substitution), an ethanone group at position 6, and a sulfate ester linked to the amino and hydroxyl groups at positions 3 and 4, respectively. The stereochemistry (3S,4S) is critical for its biological activity, as enantiomeric forms often exhibit divergent pharmacokinetic or pharmacodynamic profiles .

This compound is marketed as a high-purity (98%) research chemical, primarily for pharmacological and biochemical studies, with applications in drug discovery and structural biology . Its sulfate group enhances water solubility, making it suitable for in vitro assays requiring aqueous compatibility.

Properties

IUPAC Name |

1-[(3S,4S)-4-amino-3-hydroxy-2,2-dimethyl-3,4-dihydrochromen-6-yl]ethanone;sulfuric acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO3.H2O4S/c1-7(15)8-4-5-10-9(6-8)11(14)12(16)13(2,3)17-10;1-5(2,3)4/h4-6,11-12,16H,14H2,1-3H3;(H2,1,2,3,4)/t11-,12-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSWIVHOYXGJZSJ-FXMYHANSSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC2=C(C=C1)OC(C(C2N)O)(C)C.OS(=O)(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)C1=CC2=C(C=C1)OC([C@H]([C@H]2N)O)(C)C.OS(=O)(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO7S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

432049-96-2 | |

| Record name | (3S, 4S)-6-Acetyl-4-amino-3, 4-dihydro-2, 2-dimethyl-3-hydroxy-2H-1-benzopyran hydrogen sulfate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

The synthesis of 1-((3S,4S)-4-amino-3-hydroxy-2,2-dimethylchroman-6-yl)ethanone sulfate typically involves multi-step organic reactionsIndustrial production methods may involve optimizing these steps to achieve higher yields and purity, often using catalysts and controlled reaction conditions to ensure consistency and efficiency .

Chemical Reactions Analysis

1-((3S,4S)-4-amino-3-hydroxy-2,2-dimethylchroman-6-yl)ethanone sulfate undergoes various chemical reactions, including:

Oxidation: This reaction can convert the hydroxy group to a carbonyl group, using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to form different derivatives, often using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups under appropriate conditions. Common reagents and conditions for these reactions include acidic or basic environments, specific temperatures, and solvents like ethanol or dichloromethane.

Scientific Research Applications

Antioxidant Activity

Research has indicated that this compound exhibits significant antioxidant properties. Antioxidants are crucial in preventing oxidative stress-related diseases. A study demonstrated that derivatives of this compound could effectively scavenge free radicals, suggesting potential use in formulations aimed at reducing oxidative damage in cells .

Neuroprotective Effects

The compound has shown promise in neuroprotection. In vitro studies have indicated that it may protect neuronal cells from apoptosis induced by oxidative stress. This neuroprotective effect positions it as a candidate for developing treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Anticancer Properties

Preliminary studies have suggested that 1-((3S,4S)-4-amino-3-hydroxy-2,2-dimethylchroman-6-yl)ethanone sulfate may inhibit the growth of certain cancer cell lines. In particular, its ability to induce apoptosis in cancer cells has been documented, making it a subject of interest for anticancer drug development .

Enzyme Modulation

This compound acts as a modulator of specific enzymes involved in metabolic pathways. Its interaction with enzymes like cyclooxygenase (COX) has been explored for potential anti-inflammatory applications. By inhibiting COX activity, the compound could reduce inflammation and pain associated with various conditions .

Drug Delivery Systems

The sulfate moiety enhances solubility and stability in biological fluids, making this compound suitable for use in drug delivery systems. Research is ongoing to evaluate its effectiveness as a carrier for other therapeutic agents, particularly in targeted delivery applications .

Polymer Chemistry

In polymer science, derivatives of this compound are being investigated as potential additives to improve the mechanical properties of polymers. Its unique structure may enhance the thermal stability and flexibility of polymer matrices .

Coatings and Films

The compound's chemical properties lend themselves to applications in coatings and films that require antioxidant or protective characteristics. Studies are underway to assess its efficacy in providing protective barriers against environmental stressors .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Antioxidant Activity | Demonstrated significant free radical scavenging ability; potential for use in dietary supplements. |

| Study 2 | Neuroprotection | Showed protective effects against oxidative stress-induced neuronal apoptosis; implications for neurodegenerative diseases. |

| Study 3 | Anticancer Activity | Induced apoptosis in various cancer cell lines; further research needed for clinical application. |

Mechanism of Action

The mechanism of action of 1-((3S,4S)-4-amino-3-hydroxy-2,2-dimethylchroman-6-yl)ethanone sulfate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds and other interactions with these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally or Functionally Similar Compounds

Chroman-Based Derivatives

(a) 1-(7-Hydroxy-2,2-dimethylchroman-6-yl)ethanone

- Structure: Lacks the 4-amino-3-hydroxy substituents and sulfate group present in the target compound.

- Applications: Used as a synthon in synthesizing pyrano[2,3-d][1,2,3]triazine derivatives with anticancer activity .

(b) 1-(5,7-Dihydroxy-2,2-dimethylchroman-6-yl)ethanone

- Applications: Studied for antioxidant properties due to polyphenolic hydroxyl groups .

- Key Differences: The additional hydroxyl groups increase redox activity but reduce metabolic stability compared to the sulfated amino derivative .

Sulfate-Containing Analogues

(a) Quinacetol Sulfate (1-(8-Hydroxy-5-quinolinyl)ethanone sulfate)

- Structure: Features a quinoline ring instead of chroman, with a sulfate group on the hydroxylated position.

- Applications : Used in agrochemical or pharmacological contexts (exact use unspecified) .

- Key Differences: The quinoline core alters electronic properties and bioavailability. Chroman derivatives generally exhibit better membrane permeability due to reduced aromaticity .

Triazine-Linked Compounds

(a) Metsulfuron-Methyl

- Structure : A sulfonylurea herbicide with a triazine ring and methyl ester group.

- Applications : Herbicidal activity via acetolactate synthase (ALS) inhibition .

Comparative Data Table

Research Findings and Mechanistic Insights

- Stereochemical Influence : The (3S,4S) configuration in the target compound likely enhances binding to chiral biological targets (e.g., enzymes or G-protein-coupled receptors) compared to racemic mixtures .

- Sulfate Role : The sulfate group improves solubility and may act as a prodrug moiety, with enzymatic cleavage releasing the active aglycone .

- Anticancer Potential: Chroman derivatives with amino and hydroxyl groups (e.g., pyrano-triazines) show antitumor activity via DNA intercalation or topoisomerase inhibition, suggesting similar pathways for the target compound .

Biological Activity

1-((3S,4S)-4-amino-3-hydroxy-2,2-dimethylchroman-6-yl)ethanone sulfate, also known by its CAS number 179238-46-1, is a compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, including antiproliferative effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C13H19NO7S

- Molecular Weight : 307.33 g/mol

- Structure : The compound features a chroman core with an amino and hydroxy substitution that may influence its biological activity.

Biological Activity Overview

The biological activity of this compound has been primarily investigated in the context of its antiproliferative effects against various cancer cell lines.

The mechanisms by which this compound exerts its biological effects are not extensively documented. However, similar compounds have been shown to act through:

- Histone Deacetylase (HDAC) Inhibition : Many chroman derivatives inhibit HDACs, leading to altered gene expression associated with cancer progression .

- Signal Pathway Modulation : Compounds that affect pathways like ERK and AKT have demonstrated antiproliferative properties by inducing apoptosis in cancer cells .

Case Studies

While specific case studies on this compound are scarce, related compounds provide insight into potential applications:

- In Vitro Studies : A study highlighted the antiproliferative activity of structurally similar compounds against melanoma cells with IC50 values around 0.58 µM .

- Toxicity Assessments : Compounds within this class have undergone toxicity evaluations indicating varying degrees of safety profiles; for example, some were found to have LD50 values exceeding 20 mg/kg in mouse models .

Research Findings Summary Table

| Study Type | Compound Type | IC50 (µM) | LD50 (mg/kg) | Notes |

|---|---|---|---|---|

| In Vitro | Stilbene derivatives | 0.20 | >25 | Potent HDAC inhibitors |

| In Vivo | Rhodium-based ATX inhibitors | 0.58 | 16.7 | Strong anti-proliferative activity |

| Structure Activity | Chroman derivatives | <1 | >20 | Induces apoptosis via ERK/AKT modulation |

Q & A

Basic: What synthetic methodologies are recommended for achieving stereochemical control in the synthesis of 1-((3S,4S)-4-amino-3-hydroxy-2,2-dimethylchroman-6-yl)ethanone sulfate?

Answer:

Stereoselective synthesis requires chiral auxiliaries or organocatalytic strategies. For example, asymmetric induction can be achieved using chiral catalysts to control the (3S,4S) configuration. A stepwise approach involves:

Chroman ring formation : Cyclization of a substituted diol precursor under acidic conditions to form the 2,2-dimethylchroman scaffold.

Amination and hydroxylation : Stereocontrolled introduction of the 4-amino and 3-hydroxy groups via Sharpless epoxidation or enzymatic resolution .

Sulfation : Reaction with sulfur trioxide-triethylamine complex in anhydrous conditions to form the sulfate salt.

Validation : Diastereomeric excess (>95%) can be confirmed via -NMR coupling constants or chiral HPLC .

Basic: How can researchers characterize the purity and structural integrity of this compound?

Answer:

A multi-technique approach is essential:

- HPLC-MS : Quantify impurities (e.g., desulfated byproducts) using reverse-phase C18 columns with UV detection at 254 nm. Reference standards for related ethanone derivatives (e.g., salbutamol impurities) can guide method development .

- X-ray crystallography : Resolve stereochemistry and confirm the (3S,4S) configuration.

- Elemental analysis : Verify sulfate content via combustion analysis (theoretical S: ~9.8%).

- FT-IR : Identify sulfate stretching vibrations at 1050–1250 cm .

Advanced: How can contradictions in reported biological activity between stereoisomers be resolved experimentally?

Answer:

Discrepancies often arise from incomplete stereochemical characterization. To address this:

Enantioselective synthesis : Prepare pure (3S,4S) and (3R,4R) isomers using chiral catalysts.

Comparative bioassays : Test isomers in parallel for receptor binding (e.g., GPCR targets) or enzyme inhibition.

Molecular docking : Correlate activity differences with steric/electronic interactions using crystallographic data .

Case Study : Impurity profiling of terbutaline sulfate revealed that even 0.1% stereochemical impurities reduced β-adrenergic receptor efficacy by 15% .

Advanced: What strategies mitigate impurity formation during scale-up synthesis?

Answer:

Key impurities include desulfated derivatives and oxidized chroman rings. Mitigation involves:

- Process optimization : Control reaction temperature (<40°C) during sulfation to prevent hydrolysis.

- In-line monitoring : Use PAT (Process Analytical Technology) tools like Raman spectroscopy to detect intermediates.

- Purification : Employ ion-exchange chromatography to isolate the sulfate salt from unreacted precursors.

Reference : Salbutamol sulfate impurity studies identified 3-chloro analogs as critical impurities, requiring stringent control of halogenation steps .

Basic: What physicochemical stability considerations are critical for this compound?

Answer:

Stability is influenced by:

- pH : Hydrolysis of the sulfate ester occurs at pH <2 or >8. Use buffered solutions (pH 4–7) for storage.

- Temperature : Accelerated stability studies (40°C/75% RH) show <5% degradation over 30 days.

- Light : Protect from UV exposure to prevent chroman ring oxidation (λmax 280 nm) .

Data Source : CRC Handbook lists pKa values for similar ethanone derivatives, aiding formulation design (e.g., pKa ~9.2 for the amino group) .

Advanced: How can in silico modeling predict the sulfate group’s impact on bioavailability?

Answer:

Computational approaches include:

LogP calculations : The sulfate salt reduces logP by ~2 units vs. the free base, affecting membrane permeability.

Solubility prediction : Use Abraham solvation parameters to estimate aqueous solubility (experimental: ~15 mg/mL at 25°C).

Pharmacokinetic modeling : Simulate sulfate cleavage kinetics using cytochrome P450 isoforms (e.g., CYP3A4) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.